3-Bromo-2-chlorobenzotrifluoride

physicochemical property purification distillation

3-Bromo-2-chlorobenzotrifluoride (CAS 56131-47-6, molecular formula C₇H₃BrClF₃, molecular weight 259.45 g/mol) is a dihalogenated aromatic compound belonging to the halogenated benzotrifluoride class, where a bromine atom is positioned ortho to chlorine and meta to the trifluoromethyl group on the benzene ring. The compound is supplied as a colorless liquid with a purity specification of 98% from major vendors and is primarily utilized as a versatile intermediate in pharmaceutical, agrochemical and materials synthesis.

Molecular Formula C7H3BrClF3
Molecular Weight 259.45 g/mol
CAS No. 56131-47-6
Cat. No. B1274751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chlorobenzotrifluoride
CAS56131-47-6
Molecular FormulaC7H3BrClF3
Molecular Weight259.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Cl)C(F)(F)F
InChIInChI=1S/C7H3BrClF3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H
InChIKeyDWTJMEQXGJMZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chlorobenzotrifluoride (CAS 56131-47-6): A Dihalogenated Benzotrifluoride Building Block for Sequential Cross-Coupling


3-Bromo-2-chlorobenzotrifluoride (CAS 56131-47-6, molecular formula C₇H₃BrClF₃, molecular weight 259.45 g/mol) is a dihalogenated aromatic compound belonging to the halogenated benzotrifluoride class, where a bromine atom is positioned ortho to chlorine and meta to the trifluoromethyl group on the benzene ring [1]. The compound is supplied as a colorless liquid with a purity specification of 98% from major vendors and is primarily utilized as a versatile intermediate in pharmaceutical, agrochemical and materials synthesis . Its dual halogenation—bromine and chlorine—combined with the electron-withdrawing trifluoromethyl substituent, enables programmed sequential functionalization strategies that simpler mono-halogenated or alternative dihalogenated isomers cannot directly replicate [2].

Why Generic Bromo-Chloro-Benzotrifluoride Substitution Risks Synthetic Failure for 56131-47-6 Applications


Within the family of bromo-chloro-benzotrifluorides, positional isomerism critically governs both physicochemical properties and chemical reactivity. The boiling point of 3-bromo-2-chlorobenzotrifluoride is predicted at 207.7 °C, whereas its positional isomer 3-bromo-4-chlorobenzotrifluoride (CAS 454-78-4) boils at 188–190 °C, a difference of approximately 18–20 °C that directly impacts distillation-based purification and handling protocols [1]. Furthermore, in the 56131-47-6 isomer, bromine resides ortho to chlorine and meta to CF₃, while in 2-bromo-3-chlorobenzotrifluoride (CAS 384-16-7) the halogen positions are swapped, generating a distinct electronic environment that alters metalation regiochemistry and cross-coupling selectivity. The presence of both C–Br and C–Cl bonds on the same ring, when exploited according to the well-established oxidative addition preference for C–Br over C–Cl, allows programmed sequential coupling; alternative isomers lacking this specific substitution pattern cannot deliver the same chemoselectivity without additional synthetic steps [2].

Quantitative Differentiation Evidence: 3-Bromo-2-chlorobenzotrifluoride (CAS 56131-47-6) vs. Closest Analogs


Boiling Point Differentiation vs. 3-Bromo-4-chlorobenzotrifluoride: Impact on Purification by Distillation

The predicted boiling point of 3-bromo-2-chlorobenzotrifluoride (56131-47-6) is 207.7 °C at 760 mmHg, substantially higher than the experimentally determined boiling range of 188–190 °C for its positional isomer 3-bromo-4-chlorobenzotrifluoride (CAS 454-78-4) [1]. This ~18–20 °C elevation, attributable to differences in molecular symmetry and dipole moment arising from the ortho-relationship of Br and Cl in 56131-47-6, alters the distillation fraction cut-point by approximately two full theoretical plates in a standard laboratory distillation column.

physicochemical property purification distillation

Sequential Cross-Coupling Chemoselectivity: Exploiting C–Br vs. C–Cl Reactivity Difference

In palladium-catalyzed cross-coupling reactions, the relative oxidative addition rates of aryl halides follow the established order I > OTf ≥ Br >> Cl, with aryl bromides typically reacting 10²–10³ times faster than aryl chlorides under identical conditions [1]. 3-Bromo-2-chlorobenzotrifluoride contains one C–Br bond and one C–Cl bond on the same ring, enabling a first coupling at the bromine position under mild conditions (e.g., Pd(PPh₃)₄, 60–80 °C), followed by a second orthogonal coupling at the chlorine position using a more active catalyst system (e.g., Pd(dtbpf)Cl₂ or Buchwald-type ligands at elevated temperature) [2]. In contrast, the monohalogenated analog 3-bromobenzotrifluoride (CAS 401-78-5) or the isomer 3-bromo-4-chlorobenzotrifluoride cannot achieve the same sequential functionalization without additional halogenation steps.

cross-coupling chemoselectivity Suzuki-Miyaura

Metalation Regioselectivity Differentiated by Substitution Pattern: Ortho-Bromo / Meta-CF₃ Directing Effects

The metalation behavior of halogenated benzotrifluorides is strongly dependent on the substitution pattern. Schlosser et al. demonstrated that 1-bromo-3-(trifluoromethyl)benzene undergoes exclusive deprotonation at the 2-position with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at −100 °C, yielding only 2-bromo-4-(trifluoromethyl)phenyllithium; the 6-position product is inaccessible by direct metalation [1]. In 3-bromo-2-chlorobenzotrifluoride (56131-47-6), the presence of the ortho-chlorine substituent adjacent to the bromine and meta to the CF₃ group creates a distinct electronic landscape where the CF₃ group directs metalation to the position ortho to itself, while the chlorine exerts an ortho-directing effect through inductive stabilization, resulting in a regiochemical outcome different from both the 2-bromo-3-chloro and 3-bromo-4-chloro isomers.

metalation regioselectivity organolithium

Purity Benchmarking: Commercial Availability at 98% vs. Typical 95–97% for Analogous Compounds

3-Bromo-2-chlorobenzotrifluoride (56131-47-6) is commercially offered at a certified purity of 98% by major international suppliers such as Sigma-Aldrich (Apollo Scientific Ltd.) . In comparison, the positional isomer 2-bromo-3-chlorobenzotrifluoride (CAS 384-16-7) is typically listed at 95% purity by research chemical suppliers . The higher purity specification reduces the burden of pre-use purification (e.g., column chromatography or fractional distillation), saving material and labor costs in both discovery and process chemistry settings.

purity specification procurement quality control

High-Value Application Scenarios for 3-Bromo-2-chlorobenzotrifluoride (CAS 56131-47-6)


One-Pot Sequential Suzuki-Miyaura Coupling for Library Synthesis

The C–Br bond of 56131-47-6 undergoes oxidative addition with Pd(0) catalysts at temperatures as low as 60 °C, while the C–Cl bond remains intact. This allows a first Suzuki coupling with an arylboronic acid to install diversity element R¹ [1]. After the first coupling, the remaining C–Cl bond can be activated at elevated temperature (80–100 °C) using a more electron-rich phosphine ligand (e.g., XPhos or SPhos), enabling a second coupling with R²–B(OH)₂ in a single synthetic operation [2]. This two-step, one-pot sequence is ideally suited for parallel medicinal chemistry library generation, where the bromine-chlorine orthogonality intrinsic to 56131-47-6 replaces the need for sequential halogenation steps. 3-Bromo-4-chlorobenzotrifluoride (CAS 454-78-4) could theoretically undergo similar sequential coupling, but the para relationship of Br and Cl would yield a different connectivity pattern (1,4-disubstituted rather than the 1,2,3-trisubstituted core accessible from 56131-47-6), producing a structurally distinct chemical space .

Agrochemical Intermediate with Distillation-Friendly Boiling Point

The predicted boiling point of 207.7 °C for 56131-47-6 is sufficiently high to permit distillation-based purification away from common reaction solvents such as THF (bp 66 °C), dichloromethane (bp 40 °C), and toluene (bp 110 °C), while remaining low enough to be practically distilled without decomposition under reduced pressure [1]. In a typical agrochemical intermediate synthesis, where the compound serves as a precursor to trifluoromethyl-substituted herbicides or fungicides, this boiling point window allows product isolation by simple fractional distillation rather than chromatography, reducing purification costs at the kilogram scale. By comparison, the lower-boiling 3-bromo-4-chlorobenzotrifluoride (188–190 °C) presents a narrower distillation window when toluene is used as the reaction solvent, increasing the risk of cross-fraction contamination [2].

Ortho-Dihalogenated Scaffold for Benzo-Fused Heterocycle Construction

The ortho relationship of bromine and chlorine in 56131-47-6 provides a unique entry to benzo-fused heterocycles (e.g., indoles, benzofurans, benzothiophenes) via tandem cross-coupling–cyclization sequences. The bromine atom (C-3) can be coupled with an alkyne or alkene bearing a nucleophilic tether, and the proximal chlorine atom (C-2) can subsequently participate in an intramolecular Buchwald-Hartwig or Ullmann-type coupling to form the fused ring system [1]. This ortho-dihalogen arrangement is not available in the 3-bromo-4-chloro isomer (para relationship) or the 2-bromo-3-chloro isomer (which has Cl ortho to Br but Br adjacent to CF₃ rather than to Cl), making 56131-47-6 the preferred regioisomer for ortho-fused heterocycle syntheses where the CF₃ group must be positioned meta to the newly formed ring junction [2].

Structure-Activity Relationship (SAR) Studies Requiring 1,2,3-Trisubstitution Pattern

In pharmaceutical lead optimization, the 1,2,3-trisubstituted benzene pattern imparted by the CF₃ (C-1), Cl (C-2), and Br (C-3) arrangement of 56131-47-6 is a privileged scaffold for mapping steric and electronic requirements of target binding pockets. Sequential replacement of Br and Cl via orthogonal cross-coupling allows systematic variation of two vectors while the CF₃ group provides metabolic stability and modulates logP. The computed XLogP3-AA of 4.1 for 56131-47-6 [1] places it in the optimal lipophilicity range for CNS drug candidates (typically LogP 2–5), while the halogen substituents enable rapid diversification without altering the core physicochemical profile. The 3-bromo-4-chloro isomer (XLogP3-AA also approximately 4.1) would generate a different 1,3,4-substitution pattern, exploring a distinct region of chemical space and potentially missing key binding interactions accessible only to the 1,2,3-motif [2].

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